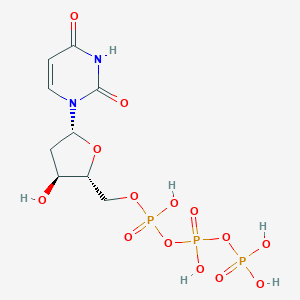

Deoxyuridine triphosphate

Vue d'ensemble

Description

Le Désoxyuridine-5’-triphosphate est un nucléotide pyrimidique qui joue un rôle crucial dans le métabolisme des nucléotides. C'est un précurseur dans la synthèse des nucléotides thymidiniques, qui sont essentiels à la réplication et à la réparation de l'ADN. Ce composé est particulièrement important dans le contexte des processus cellulaires impliquant la synthèse et la réparation de l'ADN, ce qui en fait un élément vital dans la fonction cellulaire normale et diverses applications de recherche .

Mécanisme D'action

Target of Action

Deoxyuridine triphosphate (dUTP) primarily targets the enzyme dUTPase . This enzyme is essential in controlling the relative cellular levels of dTTP/dUTP, both of which can be incorporated into DNA . The nuclear isoform of the enzyme has been proposed as a promising novel target for anticancer chemotherapeutic strategies .

Mode of Action

dUTP can be incorporated into DNA during replication or repair, replacing thymine . This is facilitated by certain polymerases such as Taq DNA Polymerase or Q5U Hot Start High-Fidelity DNA Polymerase . The latter has a mutation in the uracil binding domain, enabling it to read and amplify templates containing uracil and hypoxanthine .

Biochemical Pathways

dUTP plays a critical role in the maintenance of genetic stability . It is involved in the pyrimidine nucleotide metabolic pathway . The dUTPase enzyme hydrolyzes dUTP to dUMP, providing substrate for thymidylate synthase (TS) and eliminating dUTP from the DNA biosynthetic pathway . An imbalance or deficiency in dUTP can lead to genome instability, promoting tumorigenesis .

Pharmacokinetics

A first-in-human, phase 1 study investigated the pharmacokinetics (pk) and safety of tas-114, a first-in-class oral dutpase inhibitor .

Result of Action

The incorporation of dUTP into DNA can lead to the formation of uracil-DNA, which can be recognized and excised by the uracil-DNA glycosylase (UNG) enzyme .

Action Environment

The action of dUTP can be influenced by various environmental factors. For instance, the efficiency of dUTP incorporation can be affected by the concentrations of other dNTPs present during DNA synthesis . Additionally, factors that affect the activity of enzymes involved in dUTP metabolism, such as pH, temperature, and the presence of cofactors, can also influence the action of dUTP .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, 2’-Deoxyuridine 5’-triphosphate interacts with several enzymes and proteins. For instance, it is known to interact with the enzyme dUTPase, which converts 2’-Deoxyuridine 5’-triphosphate to dUMP and inorganic pyrophosphate . This interaction is vital for preventing the incorporation of dUTP and subsequent inhibition of DNA synthesis by family B DNA polymerases .

Cellular Effects

2’-Deoxyuridine 5’-triphosphate has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to limit the efficiency of PCRs carried out with archaeal DNA polymerases .

Molecular Mechanism

At the molecular level, 2’-Deoxyuridine 5’-triphosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds with the enzyme dUTPase, leading to the conversion of dUTP to dUMP and inorganic pyrophosphate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-Deoxyuridine 5’-triphosphate can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 2’-Deoxyuridine 5’-triphosphate can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-Deoxyuridine 5’-triphosphate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, 2’-Deoxyuridine 5’-triphosphate is transported and distributed in a specific manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-Deoxyuridine 5’-triphosphate and any effects on its activity or function are important aspects of its biochemical analysis. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Désoxyuridine-5’-triphosphate peut être synthétisé par des réactions enzymatiques impliquant la désoxyuridine et des donneurs de triphosphate. Une méthode courante implique l'utilisation de la désoxyuridine kinase pour phosphoryler la désoxyuridine, suivie d'étapes de phosphorylation supplémentaires pour produire la forme triphosphate .

Méthodes de production industrielle : Dans les milieux industriels, la production de Désoxyuridine-5’-triphosphate implique souvent la technologie de l'ADN recombinant. Par exemple, Escherichia coli peut être génétiquement modifiée pour surproduire la désoxyuridine-5’-triphosphate nucléotidohydrolase, qui peut ensuite être purifiée et utilisée pour catalyser la production de Désoxyuridine-5’-triphosphate .

Analyse Des Réactions Chimiques

Types de réactions : Le Désoxyuridine-5’-triphosphate subit principalement des réactions d'hydrolyse. L'enzyme désoxyuridine-5’-triphosphate nucléotidohydrolase catalyse l'hydrolyse du Désoxyuridine-5’-triphosphate en désoxyuridine monophosphate et en pyrophosphate inorganique .

Réactifs et conditions communs : La réaction d'hydrolyse nécessite généralement la présence d'ions magnésium comme cofacteurs et se produit dans des conditions de pH physiologique .

Produits principaux : Les produits principaux de l'hydrolyse du Désoxyuridine-5’-triphosphate sont le désoxyuridine monophosphate et le pyrophosphate inorganique .

4. Applications de la recherche scientifique

Le Désoxyuridine-5’-triphosphate a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé dans des études impliquant le métabolisme des nucléotides et les réactions enzymatiques.

Biologie : Il joue un rôle dans la synthèse et la réparation de l'ADN, ce qui en fait un outil précieux dans la recherche en biologie moléculaire.

Médecine : Le Désoxyuridine-5’-triphosphate est utilisé dans le développement de thérapies antivirales et anticancéreuses.

Industrie : Il est utilisé dans la production de nucléotides et d'analogues de nucléotides pour diverses applications.

5. Mécanisme d'action

Le Désoxyuridine-5’-triphosphate exerce ses effets principalement par son rôle dans le métabolisme des nucléotides. Il est hydrolysé par la désoxyuridine-5’-triphosphate nucléotidohydrolase pour produire du désoxyuridine monophosphate, qui est ensuite utilisé dans la synthèse des nucléotides thymidiniques. Ce processus est crucial pour maintenir l'intégrité de l'ADN pendant la réplication et la réparation .

Composés similaires :

Désoxycytidine-5’-triphosphate : Un autre nucléotide pyrimidique impliqué dans la synthèse de l'ADN.

Thymidine-5’-triphosphate : Directement impliqué dans la synthèse de l'ADN en tant que bloc de construction.

Désoxyadénosine-5’-triphosphate : Un nucléotide purique qui joue un rôle similaire dans la synthèse de l'ADN.

Unicité : Le Désoxyuridine-5’-triphosphate est unique dans son rôle de précurseur des nucléotides thymidiniques. Contrairement aux autres nucléotides, il est spécifiquement impliqué dans la voie qui empêche la mauvaise incorporation de l'uracile dans l'ADN, maintenant ainsi l'intégrité de l'ADN .

Applications De Recherche Scientifique

Deoxyuridine-5’-Triphosphate has a wide range of applications in scientific research:

Chemistry: It is used in studies involving nucleotide metabolism and enzymatic reactions.

Biology: It plays a role in DNA synthesis and repair, making it a valuable tool in molecular biology research.

Medicine: Deoxyuridine-5’-Triphosphate is used in the development of antiviral and anticancer therapies.

Industry: It is used in the production of nucleotides and nucleotide analogs for various applications.

Comparaison Avec Des Composés Similaires

Deoxycytidine-5’-Triphosphate: Another pyrimidine nucleotide involved in DNA synthesis.

Thymidine-5’-Triphosphate: Directly involved in DNA synthesis as a building block.

Deoxyadenosine-5’-Triphosphate: A purine nucleotide that plays a similar role in DNA synthesis.

Uniqueness: Deoxyuridine-5’-Triphosphate is unique in its role as a precursor to thymidine nucleotides. Unlike other nucleotides, it is specifically involved in the pathway that prevents the misincorporation of uracil into DNA, thereby maintaining DNA integrity .

Activité Biologique

Deoxyuridine triphosphate (dUTP) is a nucleotide that plays a crucial role in DNA synthesis and cellular metabolism. Its biological activity is primarily associated with its involvement in the synthesis of DNA, regulation of nucleotide pools, and its implications in various pathological conditions. This article examines the biological activity of dUTP, supported by research findings, case studies, and data tables.

1. Role in DNA Synthesis

dUTP is a substrate for DNA polymerases during DNA replication. It is converted to deoxythymidine triphosphate (dTTP) through the action of thymidylate synthase (TS), which catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP. This process is essential for maintaining the integrity of DNA synthesis:

- Conversion Pathway :

- dUTP → dUMP → dTMP → dTTP

The enzyme dUTPase hydrolyzes dUTP to prevent its incorporation into DNA, thereby reducing the risk of uracil misincorporation, which can lead to mutations and genomic instability .

2. Enzymatic Regulation

The regulation of dUTP levels within cells is critical for maintaining the balance between dUTP and dTTP. High levels of dUTP can lead to misincorporation of uracil into DNA, which is detrimental to cell viability:

- dUTPase Function :

- Hydrolyzes dUTP to dUMP and inorganic pyrophosphate (PPi).

- Maintains low intracellular concentrations of dUTP.

Research indicates that mutations in the dUTPase enzyme can significantly impair its activity, leading to increased levels of dUTP and subsequent cellular damage .

3. Implications in Cancer Research

The accumulation of dUTP has been linked to cancer cell proliferation and resistance to therapies. Inhibition of TS can lead to an increase in dUTP levels, resulting in uracil misincorporation into DNA:

- Case Study Findings :

These findings suggest that targeting the regulation of dUTP levels could be a potential therapeutic strategy in cancer treatment.

4. Structural Insights

Recent studies have provided insights into the structural dynamics of human dUTPase using NMR spectroscopy. Understanding the structural basis for its enzymatic function can aid in drug design:

- Key Structural Features :

5. Clinical Relevance

The role of dUTP in viral infections has also been explored. For instance, elevated antibodies against viral dUTPases have been observed in patients with chronic fatigue syndrome (CFS), suggesting a potential link between viral replication and metabolic dysregulation involving dUTP:

- Clinical Observations :

This highlights the importance of understanding dUTP's biological activity not only in cancer but also in viral pathogenesis.

6. Data Summary Table

| Parameter | Findings |

|---|---|

| Role in DNA Synthesis | Substrate for DNA polymerases; converted via TS |

| Enzymatic Regulation | Hydrolyzed by dUTPase; prevents uracil misincorporation |

| Cancer Cell Studies | Elevated dUTP linked to loss of viability post-TS inhibition |

| Structural Insights | Key motifs critical for function; mutations impair activity |

| Clinical Relevance | Elevated antibodies against viral dUTPases in CFS patients |

Propriétés

IUPAC Name |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYMLUZIRLXAA-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908053 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1173-82-6, 91918-34-2, 102814-08-4 | |

| Record name | Deoxyuridine triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methoxydeoxycytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyuracil 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.